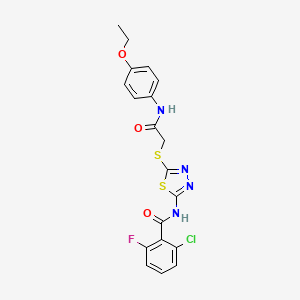
2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiadiazole ring and a benzamide group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of such a compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research indicates that compounds containing thiadiazole and fluorobenzamide moieties exhibit promising antimicrobial properties. For instance, compounds synthesized with fluorine-containing thiadiazolotriazinones have shown potential as antibacterial agents, demonstrating efficacy at low concentrations against various bacterial strains (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, molecules designed with eperezolid-like structures, including fluorophenyl and thiadiazole derivatives, have been evaluated for their antimicrobial activities, revealing high anti-Mycobacterium smegmatis activity (Yolal, M., Başoğlu, S., Bektaş, H., Demirci, S., Alpay‐Karaoglu, S., & Demirbaş, A., 2012).
Cancer Research
Fluorinated compounds, especially those incorporating thiadiazole and benzamide groups, have been explored for their anticancer activities. A notable study synthesized derivatives of benzothiazoles, including fluorine substitutions, demonstrating potent cytotoxicity in vitro against certain human cancer cell lines while remaining inactive against nonmalignant cells. This suggests the potential for selective anticancer therapies (Hutchinson, I., Chua, M., Browne, H., Trapani, V., Bradshaw, T., Westwell, A., & Stevens, M., 2001).
Pharmaceutical Agent Design
The design and synthesis of novel pharmaceutical agents utilizing thiadiazole cores have shown promise in various pharmacological evaluations. For example, thiazolidinone derivatives, featuring structural elements similar to the compound , have been assessed as agonists of benzodiazepine receptors, indicating potential applications in the treatment of convulsions and as sedative-hypnotic agents without impairing learning and memory (Faizi, M., Jahani, R., Ebadi, S. A., Tabatabai, S., Rezaee, E., Lotfaliei, M., Amini, M., & Almasirad, A., 2017).
Mecanismo De Acción
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been associated with various biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
Mode of Action
Compounds with similar structures have been shown to inhibit key enzymes in various biochemical pathways . The compound likely interacts with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
Similar compounds have been associated with various biological activities, suggesting that they may affect a range of biochemical pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have a range of molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3S2/c1-2-28-12-8-6-11(7-9-12)22-15(26)10-29-19-25-24-18(30-19)23-17(27)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHAROAVRCTGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2875810.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)
![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2875814.png)
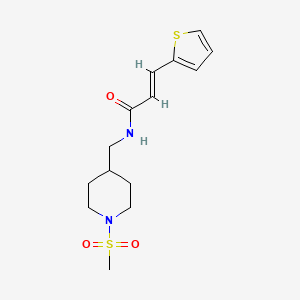
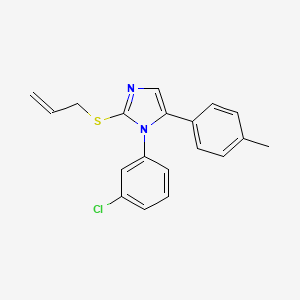

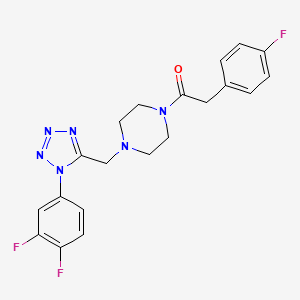

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2875823.png)

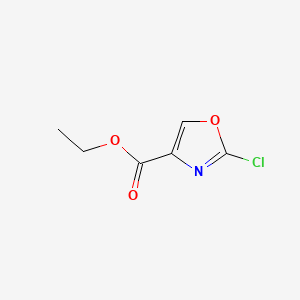
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)


